3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-chloro-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPFIHQAXYBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556419 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-06-2 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 3-chloro-1-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions . Another approach is the reaction of 3-chloro-1-methyl-1H-pyrazole with a pyridine derivative in the presence of a base, such as sodium hydride, followed by cyclization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols to form substituted derivatives . Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives .
Scientific Research Applications
Drug Discovery and Development
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has been explored as a lead compound in drug design due to its interaction with various biological targets. Its ability to inhibit specific kinases makes it relevant for developing treatments for cancer and other diseases associated with abnormal cell proliferation.
Kinase Inhibition
Recent studies have highlighted its effectiveness as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. A series of derivatives based on this compound exhibited nanomolar inhibitory activities against TRKA, suggesting its potential in targeted cancer therapies .
Research indicates that this compound demonstrates notable biological activities:
- Antitumor Activity : Compounds derived from this scaffold have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Cyclization of hydrazinopyridine derivatives with dialkyl maleates.
- Direct chlorination of pyrazole derivatives .
These synthetic routes allow for the creation of numerous derivatives that can be tailored for specific biological activities.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | Chlorine at position 4 | Potentially different biological activity profile |
| 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | Trifluoromethyl group enhances reactivity | Versatile building block for synthesis |
| 1-Methylpyrazole | Lacks the pyridine component | Simpler structure; less biological activity |
This table illustrates the diversity within the pyrazolo-pyridine family while highlighting the unique characteristics of this compound that make it a valuable candidate in research and development endeavors.
Mechanism of Action
The mechanism of action of 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes . For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . Additionally, the compound can interact with other molecular targets, such as ion channels and transporters, to exert its effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations :
Key Observations :
Structure-Activity Relationship (SAR) Trends
- Antimalarial Activity: Ethyl carboxylate at position 5 (e.g., L87) exhibits superior activity (IC₅₀: 3.46–9.30 mM) compared to cyano-substituted analogs .
- PPARα Activation : 1H-Pyrazolo[3,4-b]pyridine derivatives with hydrophobic substituents at position 3 show enhanced selectivity for PPARα over PPARγ, critical for dyslipidemia treatment .
- Anticancer Activity : Benzimidazole hybrids (e.g., 3-(1H-benzimidazol-2-yl) analog) demonstrate potent in vitro cytotoxicity, likely due to intercalation with DNA .
Biological Activity
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and immune modulation. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in inflammatory responses and cancer progression. The compound has been shown to inhibit downstream signaling pathways associated with TBK1, affecting various cancer cell lines.
Key Findings:
- TBK1 Inhibition : The compound has demonstrated potent inhibition of TBK1 with an IC50 value as low as 0.2 nM, indicating strong potential for therapeutic applications in immune-related diseases and cancer .
- Antiproliferative Activity : The compound exhibits micromolar antiproliferative effects across several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The mechanism involves disrupting cell cycle progression and inducing apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural features. Modifications to the pyrazolo[3,4-b]pyridine core influence its potency and selectivity against various targets.
SAR Insights:
- Substituent Effects : The presence of the chloro group at the 3-position enhances the compound's binding affinity to TBK1 compared to other derivatives lacking this modification. This suggests that halogenation plays a critical role in enhancing biological activity .
- Methyl Group Influence : The methyl group at the 1-position contributes to the overall hydrophobicity and electronic properties of the molecule, which are crucial for its interaction with biological targets .
In Vitro Studies
In vitro studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. Table 1 summarizes the IC50 values observed in these studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A172 | 2.5 | Induction of apoptosis through TBK1 pathway |
| U87MG | 3.0 | Cell cycle arrest at G2/M phase |
| A375 | 2.8 | Inhibition of proliferation via apoptosis induction |
| A2058 | 4.0 | Disruption of mitochondrial function |
| Panc0504 | 5.5 | Activation of caspase-mediated apoptosis |
Table 1: Antiproliferative activity of this compound in various cancer cell lines.
Mechanistic Studies
Further mechanistic investigations have revealed that treatment with this compound leads to significant changes in gene expression related to apoptosis and inflammation. For instance, it effectively downregulates pro-inflammatory cytokines in stimulated immune cells, indicating its potential as an anti-inflammatory agent in addition to its anticancer properties .
Q & A
Q. What are the established synthetic routes for 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, and how do intermediates influence yield and purity?
The synthesis typically involves constructing the pyrazolo[3,4-b]pyridine core via cyclization reactions. A common approach starts with 5-aminopyrazole derivatives, which undergo condensation with ketones or acrylates to form intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine. Subsequent treatment with methylating agents (e.g., methyl iodide) introduces the 1-methyl group. For example, highlights the use of 4-chloro intermediates reacted with anilines under reflux to introduce aryl groups, followed by methylation . Critical factors include reaction temperature (110–120°C for cyclization) and solvent choice (e.g., toluene or DMF), which impact yields (29–88%) and byproduct formation .
Q. How are 1D/2D NMR techniques applied to confirm the structure of this compound derivatives?
Structural confirmation relies on ¹H NMR, ¹³C NMR, DEPT, and 2D experiments (COSY, HETCOR). For instance, in , the ¹H NMR spectrum of 4-chloro intermediates shows distinct singlet peaks for the methyl group (δ ~3.8 ppm) and pyridine protons (δ ~8.5–9.0 ppm). 2D NMR (e.g., ¹H-¹³C HETCOR) maps coupling between pyridine C-H and adjacent substituents, resolving ambiguities in regiochemistry . further demonstrates the use of NOESY to confirm spatial proximity of substituents in fused-ring systems .
Q. What role do substituents on the pyrazolo[3,4-b]pyridine core play in modulating solubility and reactivity?
Substituents like chloro (electron-withdrawing) and methyl (electron-donating) groups influence solubility and reactivity. Chlorine at position 3 enhances electrophilic substitution reactivity, while the 1-methyl group improves solubility in polar aprotic solvents (e.g., DMSO). shows that introducing methylthio or aryl groups at position 4 alters melting points (133–150°C) and UV absorption profiles (λmax ~270–310 nm), correlating with π-π* transitions in the aromatic system .
Advanced Research Questions
Q. How can contradictory spectral data for pyrazolo[3,4-b]pyridine derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from tautomerism or regiochemical ambiguity. For example, notes that condensation of unsymmetric ketones with aminopyrazole carbaldehydes yields isomeric mixtures. Resolution requires advanced techniques:
- Dynamic NMR : To detect tautomeric equilibria (e.g., NH protons exchanging between positions).
- X-ray crystallography : To unambiguously assign regioisomers, as seen in for HMBPP derivatives .
- High-resolution mass spectrometry (HRMS) : To distinguish isomers with identical nominal masses but differing exact masses .
Q. What methodologies optimize reaction conditions for introducing diverse substituents at position 4 of the pyrazolo[3,4-b]pyridine scaffold?
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr) are key. reports a 70% yield for introducing a 3-chloro-4-fluorophenyl group via Pd₂(dba)₃/XPhos catalysis at 100°C . For SNAr, demonstrates that electron-deficient anilines react efficiently with 4-chloro intermediates under basic conditions (Cs₂CO₃), with log P values (1.5–3.2) influencing reaction rates . Microwave-assisted synthesis (e.g., 150°C, 30 min) can further accelerate these reactions .
Q. How do computational models (e.g., QSAR, molecular docking) guide the design of bioactive pyrazolo[3,4-b]pyridine derivatives?
Quantitative Structure-Activity Relationship (QSAR) models link substituent hydrophobicity (log P) and steric parameters (Sterimol L/B₂) to biological activity. correlates high anti-leishmanial activity (IC₅₀ = 0.12 µM) with diethylaminomethyl groups, which enhance membrane permeability . Molecular docking (e.g., AutoDock Vina) in reveals that the 1H-pyrazolo[3,4-b]pyridine scaffold forms critical H-bonds with FGFR1 kinase (e.g., N(1)-H interaction with Ala564), guiding selective inhibitor design .
Q. What strategies address low yields in decarboxylation or oxidation steps during pyrazolo[3,4-b]pyridine synthesis?
- Decarboxylation : shows that decarboxylating 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid requires acidic conditions (HCl, 80°C) to minimize side reactions. Yields improve with slow heating (2°C/min) .
- Oxidation : Catalytic oxidation (e.g., MnO₂ or KMnO₄) of dihydro-pyrazolo intermediates to aromatic systems () is sensitive to solvent polarity. Non-polar solvents (e.g., hexane) reduce overoxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
